5-Bromo-4-iodo-2-methylpyridine
Description
Significance of Halogenated Pyridines as Versatile Synthons
Halogenated pyridines are a cornerstone of modern synthetic chemistry, prized for their role as versatile synthons, or synthetic building blocks. The presence of a halogen atom on the pyridine (B92270) ring provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This capability is crucial in medicinal chemistry, where the pyridine motif is a prevalent core in numerous drug molecules, and in materials science for the construction of complex organic electronic materials. nih.gov The ability to introduce a wide array of substituents onto the pyridine core via its halogenated derivatives allows chemists to systematically tune the steric and electronic properties of molecules to optimize their biological activity or physical properties.
Unique Reactivity Profile of Dihalogenated Pyridines with Differential Halogen Reactivity
Dihalogenated pyridines, which possess two halogen atoms, offer an additional layer of synthetic utility due to the potential for selective functionalization. The reactivity of a carbon-halogen bond in cross-coupling reactions is highly dependent on the nature of the halogen, generally following the trend of C-I > C-Br > C-Cl. nih.gov This inherent difference in bond dissociation energies allows for chemoselective reactions, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. nih.gov
This differential reactivity is a powerful tool for the convergent synthesis of highly substituted pyridines. For instance, in a molecule containing both an iodine and a bromine atom, a palladium-catalyzed reaction such as a Sonogashira or Suzuki coupling can typically be directed to occur selectively at the more reactive carbon-iodine bond under carefully controlled conditions. organic-chemistry.orgsigmaaldrich.com The remaining carbon-bromine bond can then be subjected to a different coupling reaction, enabling the stepwise and controlled introduction of two different substituents. The regioselectivity of these reactions is also influenced by the position of the halogens on the pyridine ring, with positions α to the nitrogen atom (C2 and C6) and the γ position (C4) often exhibiting enhanced reactivity due to the electronic nature of the heterocycle. nih.govnih.gov
Positioning of 5-Bromo-4-iodo-2-methylpyridine within Contemporary Synthetic Paradigms
Within this context, this compound stands out as a strategically designed building block for complex molecule synthesis. Its structure incorporates several key features that dictate its utility in modern synthetic strategies.
Key Structural Features and Expected Reactivity:
| Feature | Position | Implication in Synthesis |
| Iodo Group | C4 | The most reactive site for standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to the low C-I bond dissociation energy. nih.gov This allows for selective functionalization at this position. |
| Bromo Group | C5 | Less reactive than the iodo group, providing an orthogonal reactive handle for subsequent cross-coupling reactions after the C4 position has been functionalized. nih.gov |
| Methyl Group | C2 | The presence of the methyl group can influence the electronic properties and steric environment of the pyridine ring, potentially affecting reaction rates and catalyst-substrate interactions. It also adds a point of substitution to the final molecule. |
The primary synthetic value of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. A typical synthetic sequence would involve the initial selective reaction at the C4-iodo position, followed by a second coupling at the C5-bromo position. This stepwise approach is highly valuable for creating complex, unsymmetrically substituted 2-methylpyridine (B31789) derivatives. This is exemplified by its use as an intermediate in the synthesis of macrocyclic azolopyridine derivatives, which are being investigated as modulators of key biological targets. chiralen.com The ability to precisely control the introduction of different functionalities makes this compound a powerful tool in the construction of large and intricate molecular architectures, solidifying its position as a valuable intermediate in contemporary drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrIN |
|---|---|
Molecular Weight |
297.92 g/mol |
IUPAC Name |
5-bromo-4-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3 |
InChI Key |
CUZATIFGTZXAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)I |
Origin of Product |
United States |
Strategic Synthesis of 5 Bromo 4 Iodo 2 Methylpyridine
Precursor Design and Derivatization Routes
The strategic design of precursors is paramount for the successful synthesis of 5-Bromo-4-iodo-2-methylpyridine. As highlighted in the sequential halogenation strategies, the use of functionalized precursors that can direct subsequent reactions is a key approach.
A primary and effective precursor is 4-amino-5-bromo-2-methylpyridine . pipzine-chem.com This intermediate can be synthesized from 5-bromo-2-methylpyridine (B113479) through a nitration and subsequent reduction sequence. The amino group at the 4-position is a versatile handle for introducing the iodo group via a Sandmeyer reaction, providing a reliable route to the target molecule.
Another potential precursor could be 4-iodo-2-methylpyridine . The synthesis of this compound can be achieved, and subsequent regioselective bromination at the 5-position could be explored. However, the directing effect of the iodo group would need to be carefully considered to ensure the desired outcome.
The development of derivatization routes often involves leveraging the reactivity of the halogen substituents. Both the bromo and iodo groups in this compound can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups at these positions. This makes the title compound a valuable building block for the synthesis of more complex molecules.
| Precursor | Synthetic Utility |
| 4-Amino-5-bromo-2-methylpyridine | Key intermediate for the introduction of iodine at the 4-position via Sandmeyer reaction. pipzine-chem.com |
| 4-Iodo-2-methylpyridine | Potential starting material for subsequent regioselective bromination at the 5-position. |
Table 3: Key Precursors and Their Synthetic Utility
Synthesis from Substituted Pyridine (B92270) Amines via Diazotization
A classic and reliable method for the introduction of a halide onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer or related reaction. In the context of this compound synthesis, a plausible precursor is 2-amino-5-bromo-4-methylpyridine (B189383).
The synthesis of this precursor, 2-amino-5-bromo-4-methylpyridine, can be achieved by the bromination of 2-amino-4-methylpyridine. A described method utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dimethylformamide (DMF). guidechem.com This approach offers good regioselectivity for the 5-position. guidechem.com
Once the 2-amino-5-bromo-4-methylpyridine is obtained, it can be converted to the target compound through a diazotization-iodination sequence. This typically involves the reaction of the amine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like sulfuric acid or tetrafluoroboric acid at low temperatures to form a diazonium salt. This intermediate is then treated with an iodide source, commonly potassium iodide or a solution of iodine, to introduce the iodine atom at the 4-position. While a direct literature procedure for this specific transformation on 2-amino-5-bromo-4-methylpyridine is not prevalent, the diazotization of similar aminopyridines is well-documented. For instance, a patent describes the diazotization of 2-amino-5-bromo-4-methylpyridine followed by hydrolysis to yield 5-bromo-4-hydroxy-2-methylpyridine, demonstrating the successful formation of the key diazonium intermediate. google.com
A general procedure for the iodination of an aminopyridine via diazotization is outlined in a patent for the synthesis of 2-amino-5-iodopyridine (B21400) from 2-aminopyridine. google.com This process involves the use of iodine and hydrogen peroxide in an aqueous medium. google.com
Table 1: Proposed Diazotization-Iodination Reaction
| Starting Material | Reagents | Product | Key Considerations |
| 2-amino-5-bromo-4-methylpyridine | 1. NaNO₂, H₂SO₄, low temp. 2. KI or I₂ | This compound | Careful temperature control during diazotization is crucial to prevent decomposition of the diazonium salt. |
Directed Metalation and Metal-Halogen Exchange Strategies
Directed ortho-metalation (DoM) and metal-halogen exchange are powerful techniques for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgbaranlab.org These methods offer an alternative and potentially more direct route to this compound, starting from a simpler precursor like 5-bromo-2-methylpyridine.
Directed ortho-Metalation (DoM):
In this strategy, a directing group on the pyridine ring guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The methyl group in 5-bromo-2-methylpyridine can act as a weak directing group. However, the presence of the bromine atom also influences the regioselectivity. The most acidic proton is expected to be at the C6 position, ortho to the nitrogen and meta to the bromine. For iodination at the C4 position, a different precursor or a more complex directing group strategy might be necessary.
A more viable DoM approach would involve a precursor with a stronger directing group at a position that facilitates C4-lithiation.
Metal-Halogen Exchange:
Metal-halogen exchange is a rapid reaction that involves the transfer of a halogen atom from an organic halide to an organometallic compound. wikipedia.org This is particularly efficient for aryl bromides and iodides. wikipedia.org Starting with a di-halogenated pyridine, selective metal-halogen exchange can be achieved. For instance, if a precursor like 4,5-dibromo-2-methylpyridine (B6324962) were available, a selective bromine-lithium exchange at the 4-position could be attempted, followed by quenching with an iodine electrophile. The relative reactivity of the halogens (I > Br > Cl) is a key factor in designing such strategies. wikipedia.org
A practical approach could involve the metal-halogen exchange of 5-bromo-2-methylpyridine itself. Treatment with a strong base like n-butyllithium can lead to a lithium-halogen exchange, forming 5-lithio-2-methylpyridine. This lithiated intermediate could then potentially be used in subsequent reactions, although direct iodination at the 4-position from this intermediate is not straightforward and may require a multi-step process.
More advanced methods involve the use of mixed metal-ate complexes, such as i-PrMgCl/n-BuLi combinations, which can offer improved selectivity and milder reaction conditions for halogen-metal exchange on bromoheterocycles. nih.govnih.gov
Table 2: Plausible Metal-Halogen Exchange Strategy
| Starting Material | Reagents | Intermediate | Quenching Agent | Product |
| 4,5-dibromo-2-methylpyridine | n-BuLi or s-BuLi at low temp. | 5-bromo-4-lithio-2-methylpyridine | I₂ | This compound |
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product, this compound, while minimizing the formation of byproducts. Key parameters that can be fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the reagents.
For the diazotization-iodination route , optimization would focus on:
Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the formation of the diazonium salt is paramount to prevent its premature decomposition.
Acid Concentration: The concentration of the acid used can influence the stability and reactivity of the diazonium salt.
Iodide Source: Comparing different iodide sources (e.g., KI, NaI, I₂) and their stoichiometry can impact the efficiency of the iodination step.
For metalation-based strategies , optimization would involve:
Base Selection: The choice of organolithium reagent (n-BuLi, s-BuLi, t-BuLi) and the use of additives like TMEDA can significantly affect the rate and regioselectivity of the metalation. baranlab.org
Solvent Effects: The polarity and coordinating ability of the solvent (e.g., THF, diethyl ether, hexanes) can influence the aggregation state and reactivity of the organolithium reagent.
Temperature and Time: Precise control of the reaction temperature and duration is crucial to ensure the formation of the desired lithiated intermediate and to prevent side reactions.
A study on the optimization of Suzuki coupling reactions for 4-bromo-2-methylpyridine (B16423) derivatives highlighted the importance of screening different bases and palladium catalysts to achieve high yields. researchgate.netresearchgate.net A similar systematic approach could be applied to the synthesis of this compound, particularly if it is to be used in subsequent cross-coupling reactions.
Table 3: Parameters for Optimization
| Synthetic Route | Key Parameters to Optimize | Desired Outcome |
| Diazotization-Iodination | Temperature, Acid Concentration, Iodide Source | High yield of this compound, minimal diazonium salt decomposition |
| Metalation Strategies | Base/Additive, Solvent, Temperature, Reaction Time | High regioselectivity, efficient formation of the organometallic intermediate, high yield of the final product |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Key areas for implementing green chemistry principles include:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives is a primary goal. For the proposed syntheses, exploring the use of water, ethanol, or ionic liquids could be beneficial. For instance, some multicomponent reactions for pyridine synthesis have been successfully carried out in aqueous media. researchgate.net
Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. In the context of metalation, developing catalytic methods would be a significant advancement. For subsequent reactions of the target molecule, using highly efficient and recyclable catalysts, such as palladium on carbon (Pd/C) for cross-coupling reactions, aligns with green chemistry principles.
Energy Efficiency: Employing energy-efficient methods like microwave irradiation or ultrasonic irradiation can often lead to shorter reaction times and higher yields, as demonstrated in the synthesis of various pyridine derivatives. nih.govresearchgate.netnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves minimizing the formation of byproducts.
Use of Safer Reagents: Whenever possible, less hazardous reagents should be used. For example, replacing highly reactive and toxic reagents with safer alternatives without compromising efficiency is a key consideration.
While specific green synthesis protocols for this compound are not yet established, the general principles of green chemistry provide a framework for developing more sustainable synthetic strategies in the future.
Reactivity and Transformation Pathways of 5 Bromo 4 Iodo 2 Methylpyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 5-Bromo-4-iodo-2-methylpyridine, these reactions provide a strategic approach to introduce diverse substituents onto the pyridine (B92270) ring.
Palladium-Catalyzed Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester. youtube.comnih.gov This reaction is favored for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing byproducts. nih.gov
A key feature of the Suzuki-Miyaura coupling involving this compound is the pronounced chemoselectivity. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine (C-Br) bond. This difference in reactivity is a general trend in palladium-catalyzed cross-coupling reactions, with the order of halide reactivity being I > Br > Cl. libretexts.orgresearchgate.net Consequently, the Suzuki-Miyaura coupling can be performed selectively at the 4-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. nih.govnih.gov This stepwise functionalization is a valuable strategy for the synthesis of unsymmetrically substituted pyridines. nih.gov
For instance, studies on similar dihalopyridine systems have demonstrated that mono-arylation occurs preferentially at the more reactive halide position. researchgate.net This principle allows for the selective synthesis of 4-aryl-5-bromo-2-methylpyridines, which can then undergo a second coupling reaction at the bromine site.
Table 1: Reactivity of Halides in Palladium-Catalyzed Cross-Coupling
| Halogen | Bond | Relative Reactivity |
| Iodine | C-I | Highest |
| Bromine | C-Br | Intermediate |
| Chlorine | C-Cl | Lowest |
This table illustrates the general trend of halide reactivity in palladium-catalyzed cross-coupling reactions.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetallation, and reductive elimination. libretexts.orgwikipedia.org
Transmetallation: The next step is transmetallation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org This process requires the presence of a base, which activates the organoboron species to form a more nucleophilic "ate" complex. youtube.com The exact mechanism of transmetallation is complex and can vary depending on the specific reactants and conditions. wikipedia.org
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. youtube.com
The Suzuki-Miyaura coupling of this compound is compatible with a wide range of boronic acids, allowing for the introduction of various aryl and heteroaryl groups. nih.govnih.gov However, the success and yield of the reaction can be influenced by the electronic and steric properties of the boronic acid.
Electron-rich and electron-neutral arylboronic acids generally couple efficiently. nih.gov However, boronic acids bearing bulky ortho substituents may react more slowly due to steric hindrance. beilstein-journals.org Furthermore, certain heteroarylboronic acids can be prone to protodeboronation (loss of the boronic acid group) under the reaction conditions, which can limit their utility. nih.govnih.gov Despite these limitations, the development of new catalyst systems and reaction conditions continues to expand the scope of applicable boronic acids. nih.gov
Table 2: Examples of Boronic Acids Used in Suzuki-Miyaura Coupling
| Boronic Acid | Potential Product Moiety | Notes |
| Phenylboronic acid | Phenyl | Generally provides good yields. nih.gov |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Electron-donating group can facilitate the reaction. nih.gov |
| 4-Trifluoromethylphenylboronic acid | 4-Trifluoromethylphenyl | Electron-withdrawing groups are generally well-tolerated. |
| 2-Thiopheneboronic acid | 2-Thienyl | Heteroarylboronic acids can be used, but may require optimized conditions. nih.gov |
| N-Boc-pyrrole-2-boronic acid | N-Boc-2-pyrrolyl | Protected heteroarylboronic acids can prevent side reactions. nih.gov |
This table provides examples of boronic acids and the corresponding chemical groups they can introduce.
Sonogashira Cross-Coupling for C-C Triple Bond Formation
The Sonogashira cross-coupling reaction is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction with this compound exhibits high chemoselectivity for the C-I bond. libretexts.org This allows for the selective introduction of an alkynyl group at the 4-position.
The reaction typically proceeds under mild conditions and is tolerant of a variety of functional groups. libretexts.org This method provides a direct route to 4-alkynyl-5-bromo-2-methylpyridines, which are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and functional materials. researchgate.netresearchgate.net
Heck Cross-Coupling with Olefins
The Heck cross-coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. While less commonly reported for this compound specifically, the principles of chemoselectivity would still apply, with the reaction expected to occur preferentially at the C-I bond. This would lead to the formation of 4-vinyl-5-bromo-2-methylpyridine derivatives. The Heck reaction is a powerful tool for the formation of C-C double bonds and has broad applications in organic synthesis.
Negishi Cross-Coupling with Organozinc Reagents
The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. sigmaaldrich.com In the case of this compound, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond. This chemoselectivity enables the preferential substitution of the iodine atom at the C-4 position.
The reaction would typically proceed by the formation of an organozinc reagent, which then couples with the pyridine substrate. The general reactivity trend for halides in Negishi coupling is I > Br > Cl. This allows for the selective coupling at the more reactive iodo-substituted position.
| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) | Product (Predicted) | Reference |
| Pd(OAc)₂ or Pd₂(dba)₃ | P(o-Tol)₃ | R-ZnI | DMF | 50 | 5-Bromo-4-R-2-methylpyridine | |
| Pd[P(t-Bu)₃]₂ | P(t-Bu)₃ | R-ZnI | DMF | 50 | 5-Bromo-4-R-2-methylpyridine | |
| Pd(PPh₃)₄ | PPh₃ | Pyridyl-ZnBr | THF | Reflux | Bipyridine derivative |
Stille Cross-Coupling with Organotin Reagents
Similar to the Negishi coupling, the Stille cross-coupling reaction facilitates the formation of C-C bonds using an organotin reagent and a palladium catalyst. This reaction is known for its tolerance of a wide variety of functional groups. For this compound, the higher reactivity of the C-I bond would again be expected to dominate, allowing for selective functionalization at the C-4 position.
The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. The choice of catalyst, ligand, and reaction conditions can be tailored to optimize the yield and selectivity of the desired product.
| Catalyst | Ligand/Additive | Organotin Reagent | Solvent | Temperature (°C) | Product (Predicted) | Reference |
| PdCl₂(PPh₃)₂ | CuI | R-SnBu₃ | DMF | 100 | 5-Bromo-4-R-2-methylpyridine | |
| Pd(PPh₃)₄ | - | Aryl-SnMe₃ | Toluene | 110 | 5-Bromo-4-aryl-2-methylpyridine | |
| Pd₂(dba)₃ | P(o-Tol)₃ | Alkynyl-SnBu₃ | THF | 60 | 5-Bromo-4-alkynyl-2-methylpyridine |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly those bearing electron-withdrawing groups and good leaving groups. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles.
Directed SNAr with Various Nucleophiles
In this compound, the positions of the halogen atoms are activated towards nucleophilic attack. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the halide ions. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is a key factor in determining the reaction's feasibility.
Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. In the case of this compound, the pyridine nitrogen itself can act as a directing group, although its directing ability is weaker than that of other functional groups like amides or carbamates. The methyl group at C-2 and the halogens at C-4 and C-5 would sterically and electronically influence the site of metalation. The most likely position for deprotonation would be C-6, which is ortho to the pyridine nitrogen and not sterically hindered. Another possibility could be the C-3 position. Subsequent reaction with an electrophile would introduce a new substituent at the metalated position.
| Directing Group | Base | Solvent | Temperature (°C) | Electrophile (E+) | Product (Predicted) | Reference |
| Pyridine-N | LDA | THF | -78 | I₂ | 6-Iodo-5-bromo-4-iodo-2-methylpyridine | |
| Pyridine-N | n-BuLi | THF | -78 | (CH₃)₃SiCl | 6-Trimethylsilyl-5-bromo-4-iodo-2-methylpyridine | |
| Pyridine-N | i-PrMgCl | THF | 25 | RCHO | 6-(Hydroxyalkyl)-5-bromo-4-iodo-2-methylpyridine | sigmaaldrich.com |
Other Functional Group Interconversions and Derivatizations
Beyond the major reaction pathways described above, the functional groups on the this compound ring can undergo various other transformations. These interconversions are standard procedures in organic synthesis and allow for the generation of a wide array of derivatives. For instance, the methyl group could potentially be oxidized to a carboxylic acid or a hydroxymethyl group under specific conditions. The halogen atoms can be involved in a variety of other coupling reactions or can be reduced.
| Starting Group | Reagent(s) | Resulting Group | General Reference |
| -CH₃ | KMnO₄ | -COOH | |
| -Br / -I | H₂, Pd/C | -H | |
| -Br / -I | Mg, then H₂O | -H |
Radical Reactions and Single Electron Transfer Processes
The reactivity of this compound in radical reactions and single-electron transfer (SET) processes is an area of significant interest for the construction of complex heterocyclic scaffolds. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of radical chemistry and the behavior of similarly substituted halopyridines. The presence of two different halogen atoms at the 4- and 5-positions, iodine and bromine respectively, offers selective pathways for radical generation due to the differential bond dissociation energies of the C-I and C-Br bonds.
The homolytic cleavage of the carbon-iodine bond is significantly more facile than that of the carbon-bromine bond, making the 4-pyridyl radical the more probable initial intermediate in radical reactions. This selectivity is a key feature in designing synthetic strategies.
Generation of the 2-Methyl-5-bromo-4-pyridyl Radical
The primary route to initiating radical reactivity with this compound involves the selective cleavage of the C-I bond. This can be achieved through various methods, including:
Photochemical Cleavage: Irradiation with UV light can induce homolytic fission of the weaker C-I bond, generating the corresponding pyridyl radical.
Radical Initiators: Reagents such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate radical chain reactions.
Single Electron Transfer (SET): Reduction of the halopyridine, often through photoredox catalysis, can lead to the formation of a radical anion, which then expels the iodide anion to yield the pyridyl radical. nih.gov This method is particularly mild and tolerates a wide range of functional groups. nih.gov
The selective generation of the 4-pyridyl radical allows for subsequent transformations at this position while leaving the C-Br bond intact for further functionalization.
Intramolecular Radical Cyclizations
The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. The specific substitution pattern on the tether and the reaction conditions would determine the outcome of the cyclization.
Intermolecular Radical Reactions
The 2-methyl-5-bromo-4-pyridyl radical can also participate in a variety of intermolecular reactions. These include:
Radical Hydroarylation: In the presence of a suitable hydrogen atom donor, the pyridyl radical can be trapped to afford the hydrodeiodinated product, 5-bromo-2-methylpyridine (B113479). Conversely, it can add to alkenes and alkynes in a hydroarylation process. nih.gov
Atom Transfer Radical Addition (ATRA): The pyridyl radical can add to a multiple bond, followed by abstraction of a halogen atom from a suitable source.
Coupling Reactions: The radical can be trapped by various species, including other radicals or transition metal complexes, to form new C-C or C-heteroatom bonds.
The table below summarizes the potential radical reactions of this compound based on the reactivity of analogous compounds.
| Reaction Type | Reactant/Conditions | Probable Intermediate | Potential Product(s) |
| Radical deiodination | Radical initiator (e.g., AIBN), H-donor (e.g., Bu3SnH) | 2-Methyl-5-bromo-4-pyridyl radical | 5-Bromo-2-methylpyridine |
| Photoredox-mediated hydroarylation | Photocatalyst (e.g., Ir or Ru complex), alkene, H-donor | 2-Methyl-5-bromo-4-pyridyl radical | Substituted 4-alkyl-5-bromo-2-methylpyridines |
| Intramolecular Radical Cyclization | Tethered alkene/alkyne, radical initiator | 2-Methyl-5-bromo-4-pyridyl radical with tether | Fused heterocyclic systems |
It is important to note that while these reactions are plausible based on established chemical principles, their successful implementation would require experimental optimization of reaction conditions. The electron-donating methyl group and the electron-withdrawing bromo group on the pyridine ring will influence the reactivity of the radical intermediate.
Applications of 5 Bromo 4 Iodo 2 Methylpyridine and Its Derivatives in Advanced Chemical Synthesis
Building Blocks for Complex Heterocyclic Architectures
5-Bromo-4-iodo-2-methylpyridine serves as a foundational scaffold for the synthesis of complex heterocyclic systems. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for sequential and site-selective cross-coupling reactions, enabling the introduction of various substituents. This controlled functionalization is crucial for building intricate molecular frameworks that are often found in biologically active compounds and functional materials. ossila.comnih.gov
The presence of multiple halogen atoms on the pyridine (B92270) ring, such as in 5-bromo-2-chloro-4-fluoro-3-iodopyridine, provides a rich platform for creating polysubstituted pyridines through selective reactions like magnesiation and subsequent trapping with electrophiles. nih.gov This approach allows for the generation of a diverse library of pentasubstituted pyridines, which are valuable intermediates in medicinal chemistry research. nih.gov
Precursors for Medicinal Chemistry Intermediates (Non-Clinical Focus)
In the realm of medicinal chemistry, substituted pyridines are a common motif in a vast number of pharmaceutical compounds. This compound and its derivatives are key precursors for the synthesis of various medicinal chemistry intermediates. The ability to selectively introduce different functional groups at the 4- and 5-positions of the pyridine ring is a significant advantage in the design and synthesis of novel drug candidates.
For instance, halogenated pyridines like 2-bromo-5-fluoro-4-iodopyridine (B1524882) are recognized for their potential in drug development due to their biological activity. The unique combination of halogens enhances their synthetic versatility, allowing for the creation of complex molecules through reactions like Suzuki and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon bonds, which are fundamental to the assembly of many organic molecules. wikipedia.orglibretexts.orgorganic-chemistry.org
Intermediates in Agrochemical Research
The pyridine core is also a prominent feature in many agrochemicals. The tailored substitution patterns achievable from this compound make it a valuable intermediate in the discovery and development of new crop protection agents. The introduction of specific functionalities can modulate the biological activity, selectivity, and environmental profile of the resulting compounds. Fluorinated pyridines, which can be synthesized from precursors like this compound, have shown utility in the synthesis of various agrochemicals. google.com
Development of Functional Materials Precursors
The unique electronic properties of substituted pyridines make them attractive components for the development of advanced functional materials. This compound and its derivatives serve as key building blocks for the synthesis of precursors for fluorescent compounds, liquid crystals, and other organic electronic materials.
Fluorescent Compounds
The rigid, aromatic nature of the pyridine ring, combined with the ability to introduce various substituents through the bromo and iodo groups, allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This makes this compound a useful starting material for the synthesis of novel fluorescent dyes and probes. For example, the related compound 5-bromo-4-iodo-2-methylaniline (B12931903) has been used as an intermediate to synthesize highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. nih.gov
Liquid Crystals and Other Organic Electronic Materials
The development of new organic materials for electronic applications is a rapidly growing field. The anisotropic shape and polarizability of molecules derived from this compound make them suitable candidates for applications in liquid crystals and other organic electronic materials. The ability to introduce different functional groups allows for the tailoring of properties such as mesophase behavior, charge transport characteristics, and optical properties. The synthesis of materials for organic semiconductors often utilizes halogenated aromatic compounds as key intermediates. whiterose.ac.uk
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise structure of 5-Bromo-4-iodo-2-methylpyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The substitution pattern on the pyridine (B92270) ring is unequivocally confirmed by ¹H NMR spectroscopy. The two remaining aromatic protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that are characteristic of their relative positions. For instance, the protons in related brominated methylpyridines show specific resonances that allow for clear isomer differentiation. researchgate.netresearchgate.net In the case of this compound, the proton at the C-3 position and the proton at the C-6 position would appear as distinct singlets due to the absence of adjacent protons for coupling. The electronic effects of the bromine, iodine, and methyl substituents would influence their precise chemical shifts, allowing for definitive assignment and confirming the 2,4,5-substitution pattern over other potential isomers.
¹³C NMR further corroborates the structure by showing six distinct carbon signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The chemical shifts of the carbon atoms directly bonded to the halogens (C-4 and C-5) are significantly affected, providing further evidence for their positions.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive, based on analyses of structurally similar compounds.
| ¹H NMR (in CDCl₃) | ||
|---|---|---|
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.5 | Singlet (s) |
| H-3 | ~7.5-7.8 | Singlet (s) |
| H-6 | ~8.3-8.5 | Singlet (s) |
| ¹³C NMR (in CDCl₃) | ||
| Position | Predicted Chemical Shift (δ, ppm) | |
| -CH₃ | ~24 | |
| C-2 | ~158 | |
| C-3 | ~140 | |
| C-4 (C-I) | ~95 | |
| C-5 (C-Br) | ~120 | |
| C-6 | ~152 |
In synthetic chemistry, NMR spectroscopy is crucial for monitoring reaction progress and identifying the structure of products. When synthesizing this compound, NMR can be used to track the disappearance of signals from the starting materials and the appearance of new signals corresponding to the product. This allows for the unambiguous elucidation of the final structure and can help identify any side-products or intermediates, which is a common practice in the characterization of pyridine derivatives. rsc.orgresearchgate.net
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural proof by mapping the precise atomic positions in the crystalline solid. nih.govmdpi.com While specific crystallographic data for this compound is not available, a study on the closely related compound 5-Bromo-4-iodo-2-methylaniline (B12931903) (C₇H₇BrIN) offers a clear example of the data obtained from such an analysis. nih.gov The study revealed that the molecule crystallizes in a monoclinic system and provided precise bond lengths and angles. nih.gov For this compound, an SCXRD analysis would similarly yield exact intramolecular dimensions and reveal intermolecular interactions, such as halogen bonding or π–π stacking, that govern the crystal packing. researchgate.net
Table 2: Crystallographic Data for the Structurally Analogous Compound 5-Bromo-4-iodo-2-methylaniline nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇BrIN |
| Formula Weight (Mᵣ) | 311.94 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 26.831 (5) |
| b (Å) | 5.3920 (11) |
| c (Å) | 12.217 (2) |
| β (°) | 98.05 (3) |
| Volume (ų) | 1750.1 (6) |
| Z | 8 |
| Final R-factor | R = 0.060 |
High-Resolution Mass Spectrometry for Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₆H₅BrIN. The experimentally measured mass would be compared to the calculated exact mass, with a very low margin of error (typically <5 ppm), providing unequivocal proof of the compound's elemental makeup. This technique is superior to low-resolution mass spectrometry as it can distinguish between molecules with the same nominal mass but different elemental compositions.
Vibrational Spectroscopy (IR, Raman) for Molecular Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the molecule's chemical bonds. In the analysis of this compound, these spectra would show characteristic absorption bands for the pyridine ring, methyl group, and carbon-halogen bonds.
The IR and Raman spectra of related brominated pyridine complexes show characteristic vibrations for pyridine C=C and C=N bonds, as well as C-Br stretches in the 1150 to 900 cm⁻¹ range. researchgate.net For this compound, one would expect to observe:
C-H stretching vibrations from the methyl group and the aromatic ring, typically in the 2850-3100 cm⁻¹ region.
Pyridine ring stretching vibrations (C=C, C=N) in the 1400-1600 cm⁻¹ region.
C-H bending vibrations from the methyl group around 1375-1450 cm⁻¹.
Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) stretching vibrations at lower frequencies in the fingerprint region (< 1000 cm⁻¹). The C-I stretch would be expected at a lower wavenumber than the C-Br stretch due to the higher mass of the iodine atom.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 |
| Pyridine Ring Stretches (C=C, C=N) | 1400 - 1600 |
| C-H Bends (methyl) | 1375 - 1450 |
| C-Br Stretch | 500 - 650 |
| C-I Stretch | 450 - 600 |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of molecular geometries and electronic properties. nih.gov For 5-bromo-4-iodo-2-methylpyridine, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can predict its three-dimensional structure and the distribution of electrons. researchgate.net
The substitution pattern on the pyridine (B92270) ring—a methyl group at C2, a bromine atom at C5, and an iodine atom at C4—significantly influences its geometry and stability. Halogen substitution alters the energy levels and overlap of the pyridine's molecular orbitals. rsc.org The introduction of different halogens, such as bromine and iodine, along with the electron-donating methyl group, creates a unique electronic environment. DFT calculations can quantify these effects by determining key structural parameters. For instance, studies on related halogenated pyridines provide a basis for predicting the bond lengths and angles in this compound. researchgate.net The C-I bond is expected to be longer than the C-Br bond due to the larger atomic radius of iodine. The stability of the molecule, resulting from factors like hyperconjugative interactions and charge delocalization, can be assessed using Natural Bond Orbital (NBO) analysis.
Table 1: Predicted Geometric and Electronic Properties of this compound based on DFT Studies of Analogous Compounds (Note: These are estimated values based on computational data for similar substituted pyridines and are not experimental results for the title compound.)
| Parameter | Predicted Value | Rationale/Comparison |
|---|---|---|
| Bond Lengths | ||
| C-Br | ~1.89 Å | Typical for aryl bromides. |
| C-I | ~2.09 Å | Longer than C-Br due to larger iodine atomic radius. |
| C-N (average) | ~1.34 Å | Characteristic of a pyridine ring. |
| C-C (average) | ~1.39 Å | Characteristic of an aromatic pyridine ring. |
| Bond Angles | ||
| C-C-C (ring) | ~118-121° | Angles deviate slightly from ideal 120° due to substituents. |
| C-N-C (ring) | ~117° | Typical for a pyridine nitrogen. |
| Electronic Properties | ||
| Dipole Moment (µ) | 1.5 - 2.5 D | Calculated for related bromo-methylpyridines. |
Prediction of Reactivity and Regioselectivity through Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter: a smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com
For this compound, the locations of the HOMO and LUMO densities predict the sites of electrophilic and nucleophilic attack, respectively.
HOMO: The HOMO is expected to be distributed across the π-system of the pyridine ring, with significant contributions from the electron-rich positions and potentially the lone pair on the nitrogen atom. The electron-donating methyl group at the C2 position would increase the electron density on the ring, influencing the HOMO's energy and location.
LUMO: The LUMO is anticipated to have significant contributions from the carbon atoms bonded to the electronegative halogen atoms (C4 and C5). Specifically, unoccupied σ* orbitals are associated with the C-Br and C-I bonds. The LUMO lobes along these C-X bonds are crucial for understanding reactions like nucleophilic aromatic substitution (SNAr) and halogen-metal exchange. wuxiapptec.com
Analysis of related compounds like 2,5-dibromopyridine (B19318) shows that while the LUMO may be associated with the C2-Br bond (favoring SNAr at C2), higher energy unoccupied orbitals (like LUMO+2) can have large lobes on the C5-Br bond, which are key to explaining regioselectivity in halogen-metal exchange reactions. wuxiapptec.com In this compound, the C-I bond is weaker and more polarizable than the C-Br bond, making the C4 position a likely site for many reactions. The energy and distribution of these frontier orbitals dictate the molecule's reactivity toward different reagents. nih.gov
Table 2: Conceptual DFT Reactivity Descriptors (Note: These values are illustrative, based on principles from FMO theory and data from related heterocyclic systems.)
| Descriptor | Definition | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | Determines electron-donating ability (nucleophilicity). |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | Determines electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and polarizability. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A hard molecule has a large ΔE. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic power of the molecule. |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms at a molecular level. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction pathway. For halogenated pyridines, a common reaction is nucleophilic aromatic substitution (SNAr).
Computational studies on the halogenation of pyridines indicate that C-halogen bond formation can occur via an SNAr pathway. nih.govacs.org In the case of this compound, a nucleophile would likely attack one of the halogen-bearing carbon atoms. Given that the C-I bond is weaker and the iodine is a better leaving group than bromine, the C4 position is a probable site for nucleophilic attack.
A typical computational workflow to study this would involve:
Reactant and Product Optimization: Calculating the minimum energy structures of the reactants (this compound and a nucleophile) and the final products.
Transition State Search: Locating the transition state structure for the rate-determining step, which is often the formation of the Meisenheimer complex (a negatively charged intermediate) or the subsequent departure of the halide leaving group.
Intermediate Analysis: Characterizing any intermediates along the reaction coordinate.
Energy Profile Construction: Plotting the relative energies of all species to visualize the reaction pathway and determine the activation energy barrier, which governs the reaction rate.
These models can reveal subtle steric and electronic effects that control regioselectivity, for example, why a nucleophile might prefer the C4 position over the C5 position. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes and intermolecular interactions. nih.gov
For a relatively rigid molecule like this compound, conformational analysis is straightforward. The primary utility of MD for this compound is in studying its interactions with other molecules, such as solvents or potential binding partners. A key interaction involving this molecule is halogen bonding. nih.gov
Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as the lone pair on a nitrogen or oxygen atom. ju.edu.jo Both the bromine and, more strongly, the iodine atom in this compound can act as halogen bond donors. The strength of this interaction generally follows the trend I > Br > Cl > F. ju.edu.jo
MD simulations can be used to:
Model the compound in a solvent to understand solvation effects.
Simulate the interaction with a halogen bond acceptor (e.g., another pyridine molecule, an ether, or an anion) to quantify the strength and geometry of the halogen bond. nih.govresearchgate.net
Study the formation of supramolecular assemblies in the condensed phase, where halogen bonding can be a primary directing force in crystal engineering. nih.gov
These simulations provide insights into how the molecule behaves in a realistic chemical environment, which is crucial for understanding its properties in solution and the solid state.
Quantitative Structure-Activity Relationships (QSAR) for Analog Design (Limited to chemical activity prediction)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural properties of a series of compounds with a specific activity. nih.govyoutube.com While often used for biological activity, QSAR can also be applied to predict chemical activity or reactivity. nih.gov
For this compound and its analogs, a QSAR model could be developed to predict their reactivity in a particular chemical transformation, such as a Suzuki or Stille cross-coupling reaction. The process involves several steps:
Data Set Assembly: A series of pyridine analogs with known reaction yields or rates (the "activity") is collected.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken charges from DFT), steric descriptors (e.g., molecular volume), and topological descriptors. researchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation that links the descriptors to the observed activity. researchgate.netresearchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
Once a reliable QSAR model is established, it can be used to predict the chemical reactivity of new, unsynthesized analogs of this compound. x-mol.com This allows chemists to computationally screen a large number of potential structures and prioritize the most promising candidates for synthesis, accelerating the discovery of molecules with desired chemical properties.
Future Directions and Emerging Research Areas
Novel Catalytic Systems for Challenging Transformations
The development of innovative catalytic systems is paramount for the selective and efficient functionalization of dihalogenated pyridines like 5-Bromo-4-iodo-2-methylpyridine. The differential reactivity of the C-I and C-Br bonds presents an opportunity for sequential, site-selective cross-coupling reactions, a key area of ongoing research.
Future investigations are likely to focus on sophisticated catalyst designs that can achieve high selectivity for either the C4 (iodo) or C5 (bromo) position. This includes the use of sterically hindered N-heterocyclic carbene (NHC) ligands with palladium catalysts, which have shown the ability to reverse conventional site-selectivity in the cross-coupling of dihalopyridines. nih.gov For instance, while palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes typically occur at the halogen adjacent to the nitrogen, highly sterically demanding ligands can promote coupling at the more remote C4 position. nih.gov
Furthermore, research into dual-catalyst systems, where two different catalysts operate orthogonally in a single pot to functionalize both halogen positions in a controlled sequence, represents a promising frontier. The development of nickel-based catalysts, which can be reduced in situ from Ni(II) to Ni(0) and are effective for C-P bond formation, could also be extended to the selective functionalization of this compound. nih.gov The ability to selectively introduce different functionalities at the C4 and C5 positions would significantly expand the molecular diversity accessible from this single precursor.
A summary of potential catalytic approaches is presented in the table below:
| Catalytic Approach | Potential Transformation | Key Advantages |
| Sterically Hindered Ligands | Site-selective Suzuki or Sonogashira coupling at the C4-iodo position. | Overcomes intrinsic reactivity bias, enabling access to previously challenging isomers. nih.gov |
| Ligand-Free Palladium Systems | Selective cross-coupling under specific conditions that favor the formation of palladium nanoparticles. acs.org | Offers an alternative, potentially more sustainable approach to catalyst control. |
| Dual-Catalyst Systems | Sequential, one-pot functionalization of both C4-iodo and C5-bromo positions with different nucleophiles. | Increases synthetic efficiency and reduces purification steps. |
| Nickel Catalysis | Cross-coupling reactions for the formation of C-P or other C-heteroatom bonds. nih.gov | Expands the range of accessible functional groups beyond traditional C-C and C-N bonds. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms is an emerging area with the potential to accelerate drug discovery and materials development. scribd.comresearchgate.netnih.gov Continuous flow processing offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless multi-step syntheses. scribd.com
Future research will likely involve the development of robust flow protocols for the selective functionalization of this compound. This could involve packing columns with immobilized catalysts or reagents, allowing for the sequential modification of the molecule as it passes through different reaction zones. Automated platforms, which can perform numerous reactions in parallel, could be employed to rapidly screen a wide range of coupling partners and reaction conditions, thereby accelerating the discovery of new derivatives with desired properties. researchgate.netnih.gov For instance, an automated system could be programmed to perform a library of Suzuki couplings at the C4-iodo position, followed by a library of Buchwald-Hartwig aminations at the C5-bromo position, generating a large array of novel compounds for biological screening. libretexts.org
The use of cartridge-based automated synthesizers, which contain pre-packaged reagents for specific chemical transformations, could further simplify the synthesis of derivatives of this compound, making these complex molecules more accessible to a broader range of researchers. youtube.com
Exploration of Sustainable and Biocatalytic Synthetic Routes
The development of sustainable and biocatalytic methods for the synthesis of pyridine (B92270) derivatives is a growing area of interest, driven by the principles of green chemistry. ukri.orgmdpi.com Future research in this area could focus on two main aspects related to this compound: the sustainable synthesis of the core structure itself and the use of biocatalysts for its subsequent functionalization.
More immediately, biocatalysis offers a promising avenue for the selective modification of the pyridine ring or its substituents. For example, whole-cell biocatalysts, such as Burkholderia sp., have been shown to be effective for the regioselective hydroxylation of various pyridine derivatives. nih.gov It is conceivable that engineered enzymes could be developed to selectively hydroxylate or perform other transformations on derivatives of this compound. Lipases have also demonstrated promiscuous activity in multicomponent reactions to produce highly functionalized pyridines, suggesting another potential biocatalytic route for derivatization. mdpi.com
| Sustainable Approach | Research Focus | Potential Benefits |
| Bio-based Precursors | Developing fermentation or enzymatic routes to pyridine building blocks from biomass. ukri.org | Reduced reliance on fossil fuel-based feedstocks. |
| Whole-Cell Biocatalysis | Employing microorganisms for regioselective oxidation or other transformations of derivatives. nih.govrsc.org | High selectivity under mild reaction conditions, reducing waste and byproducts. |
| Enzyme-Catalyzed Reactions | Utilizing isolated enzymes (e.g., lipases) for the functionalization of the pyridine scaffold. mdpi.com | High specificity and potential for novel chemical transformations not achievable with traditional chemistry. |
Development of New Functional Scaffolds from this compound Derivatives
The true potential of this compound lies in its use as a scaffold for the development of new functional molecules with applications in medicinal chemistry, materials science, and agrochemicals. chemimpex.comrsc.orgresearchgate.net The presence of two distinct halogen atoms allows for the creation of a wide array of derivatives with diverse three-dimensional structures and electronic properties.
In medicinal chemistry, this scaffold can be used to generate libraries of compounds for screening against various biological targets. The pyridine ring is a common motif in FDA-approved drugs, and the ability to introduce different substituents at the 4- and 5-positions allows for fine-tuning of a molecule's pharmacological properties. rsc.orgfrontiersin.org For example, substituted pyridine derivatives have been investigated as potent inhibitors of various enzymes and have shown promise in the development of new anticancer agents and treatments for neurological disorders. nih.govnih.gov
In materials science, the bromo- and iodo-substituents can serve as handles for the synthesis of novel organic electronic materials. For instance, palladium-catalyzed coupling reactions can be used to create conjugated polymers and oligomers with tailored optical and electronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com
The development of new functional scaffolds will be driven by the creative application of modern synthetic methodologies to this versatile building block. The ability to perform late-stage functionalization, where complex molecular architectures are modified in the final steps of a synthesis, is particularly valuable and is an area where this compound could prove highly useful. acs.orgacs.orgrsc.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-4-iodo-2-methylpyridine, considering regioselectivity and yield?
- Methodological Answer : Synthesis of halogenated pyridines typically involves halogenation or cross-coupling reactions. For bromo-iodo derivatives, sequential halogenation under controlled conditions is critical. For example:
- Stepwise Halogenation : Start with a pre-functionalized pyridine core. Introduce bromine via electrophilic substitution (e.g., using NBS or Br₂ in the presence of Lewis acids), followed by iodination at the 4-position using iodine monochloride (ICl) .
- Solvent Optimization : Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reaction efficiency and minimize side products .
- Temperature Control : Maintain temperatures between 0–50°C to balance reactivity and selectivity .
- Scale-Up : Continuous flow reactors can improve yield and reproducibility for industrial-scale synthesis .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy :
- ¹H NMR : Identifies methyl protons (δ ~2.5 ppm) and aromatic protons (δ 7–8 ppm). Coupling patterns reveal substitution positions.
- ¹³C NMR : Confirms bromine/iodine attachment via deshielding effects (e.g., C-I at δ ~90–100 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) validates molecular weight (e.g., ~297.92 g/mol for C₆H₅BrIN).
- X-Ray Crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å, C-I: ~2.09 Å) and angles, critical for understanding steric interactions .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl, bromo, and iodo substituents influence cross-coupling reactivity?
- Methodological Answer : The substituents impact reactivity in metal-catalyzed reactions (e.g., Suzuki, Stille):
- Electronic Effects :
- Iodo groups are more reactive than bromo in oxidative addition due to lower bond dissociation energy.
- The electron-withdrawing nature of halogens activates the pyridine ring for nucleophilic substitution .
- Steric Effects :
- The 2-methyl group may hinder access to the 4-iodo site, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
- Case Study : In Pd-catalyzed couplings, optimize catalyst loading (1–5 mol%) and base (e.g., K₂CO₃) to mitigate dehalogenation side reactions .
Q. What strategies mitigate competing side reactions when functionalizing this compound in multi-step syntheses?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect reactive sites (e.g., methyl group via silylation) during iodination to prevent over-halogenation.
- Sequential Reaction Order : Prioritize iodination before bromination, as C-I bonds are more labile and prone to displacement .
- Additive Screening : Use scavengers (e.g., tetrabutylammonium iodide) to trap reactive intermediates and reduce byproducts .
Q. How can computational methods predict the reactivity of this compound in catalytic cycles?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions. For example, calculate activation energies for oxidative addition at Br vs. I sites .
- Molecular Dynamics : Simulate steric clashes between the methyl group and catalyst ligands to optimize reaction pathways.
- QSPR Models : Relate substituent parameters (Hammett σ, Taft Eₛ) to reaction rates for predictive synthesis planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
